MS2177
Description
Properties
Molecular Formula |
C24H38N6O2 |
|---|---|
Molecular Weight |
442.608 |
SMILES |
COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 |
Appearance |
Solid powder |
Synonyms |
MS2177; MS-2177; MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine |
Origin of Product |
United States |
Discovery and Rational Design of Ms2177
Collaborative Research Initiatives in Compound Identification
The development of MS2177 was the result of collaborative research efforts spanning pharmaceutical and academic institutions. Such collaborations are crucial in modern drug discovery, pooling diverse expertise and resources to identify, synthesize, and characterize novel chemical entities with therapeutic potential.
Structure-Based Drug Design Approaches in Quinazoline (B50416) Scaffold Development
The quinazoline scaffold is a well-established and versatile heterocyclic system in medicinal chemistry, frequently utilized due to its diverse pharmacological properties and favorable drug-like characteristics. Structure-based drug design (SBDD) played a pivotal role in the evolution of quinazoline derivatives, including this compound. This approach leverages the three-dimensional structural information of target proteins to guide the design and optimization of small-molecule inhibitors. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are routinely employed to predict and understand the binding interactions between potential ligands and their protein targets.
A key aspect of this compound's rational design involved obtaining the co-crystal structure of SETD8 in complex with the inhibitor bldpharm.com. This structural insight provided critical information about the binding site and specific interactions, enabling precise modifications to enhance potency and selectivity. The co-crystal structure notably revealed a cysteine residue (C311) in proximity to the inhibitor-binding site, a discovery that later facilitated the design of covalent inhibitors like MS453 bldpharm.com.
Evolution of this compound from Predecessor Inhibitors: UNC0379 and Related Analogs
This compound emerged from the systematic optimization of earlier SETD8 inhibitors, with UNC0379 serving as a primary predecessor bldpharm.com. UNC0379 was initially identified as a substrate-competitive inhibitor of SETD8 through the screening of quinazoline-based compounds. It demonstrated micromolar potency against SETD8 in biophysical assays.
Optimization Strategies for Potency Enhancement in the Quinazoline Series
The transition from UNC0379 to this compound involved targeted structural modifications aimed at improving inhibitory potency. A key optimization strategy involved the installation of an aminoalkyl group at the 7-position of the quinazoline core of UNC0379. This modification significantly enhanced the compound's affinity for SETD8.
The comparative biochemical data illustrate the success of these optimization efforts:
Table 1: Potency Comparison of UNC0379 and this compound against SETD8
| Compound | Target | Assay Type | Potency Value | Reference |
| UNC0379 | SETD8 | K_D (ITC) | 18 µM | |
| UNC0379 | SETD8 | K_D (SPR) | 36 µM | |
| This compound | SETD8 | IC50 | 1.9 µM | |
| This compound | SETD8 | K_D (ITC) | 1.3 µM |
This compound's mechanism of action was characterized as competitive with the H4 peptide substrate but non-competitive with the cofactor S-adenosyl-L-methionine (SAM). The enhanced binding affinity and potency of this compound made it a valuable tool for further biological investigations into SETD8's role. The insights gained from the SETD8-MS2177 co-crystal structure, particularly the identification of Cys311, further paved the way for the development of next-generation inhibitors, such as the covalent SETD8 inhibitor MS453, which exhibited even greater potency bldpharm.com.
Molecular Target Characterization: Setd8
Enzymatic Function and Substrate Specificity of SETD8
SETD8, also known as PR-SET7 or KMT5A, is the sole enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1). nih.govnih.gov This specific post-translational modification is a key event in a cascade of methylation states, as H4K20me1 serves as the substrate for the subsequent di- and tri-methylation by other enzymes.
The substrate specificity of SETD8 is not limited to histone H4. The enzyme has been shown to methylate non-histone proteins, including the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA). nih.gov The methylation of p53 by SETD8 can suppress its transcriptional activation of target genes, thereby modulating its tumor-suppressive functions. nih.gov Similarly, the methylation of PCNA by SETD8 can stabilize the protein and is implicated in its oncogenic activities. nih.gov
Biochemical characterization of MS2177 has provided quantitative insights into its inhibitory action on SETD8.
| Parameter | Value | Description |
| In vitro IC50 | 1.9 µM (σ = 1.05 µM, n = 4) | The half maximal inhibitory concentration of this compound against SETD8 in a scintillation proximity assay. nih.gov |
| Binding Affinity (KD) | 1.3 µM | The dissociation constant for the binding of this compound to SETD8 as determined by isothermal titration calorimetry (ITC). nih.gov |
Physiological Roles of Histone H4 Lysine 20 Monomethylation (H4K20me1)
The enzymatic product of SETD8, H4K20me1, is a critical epigenetic mark involved in several fundamental cellular processes.
H4K20 methylation states are integral to the DNA damage response (DDR). Specifically, H4K20me1 has been implicated in the recruitment of DNA repair factors to sites of DNA double-strand breaks. The proper regulation of H4K20 methylation is essential for maintaining genomic stability.
The levels of both SETD8 and H4K20me1 are tightly regulated throughout the cell cycle. nih.gov H4K20me1 levels are low during the S phase and peak during the G2/M phase. This dynamic regulation is crucial for proper cell cycle progression, and disruption of SETD8 function can lead to defects in S/G2/M phases. nih.gov The inhibition of SETD8 is expected to induce a pro-apoptotic phenotype through cell cycle arrest. nih.gov
H4K20me1 plays a role in the regulation of higher-order chromatin structure. It has been associated with chromatin condensation, a process vital for proper chromosome segregation during mitosis.
SETD8 Dysregulation in Pathophysiological States
Given its central role in cell cycle control and DNA damage response, it is not surprising that the dysregulation of SETD8 is implicated in various diseases, most notably cancer. SETD8 is overexpressed in several types of cancer, and this overexpression often correlates with a poor prognosis for patients. The inhibition of SETD8 is being explored as a potential therapeutic strategy for these malignancies. nih.gov For instance, the knockdown of SETD8 has been shown to enhance the pro-apoptotic function of p53. nih.gov
While this compound has demonstrated potent biochemical inhibition of SETD8, its utility as a cellular probe has been limited. Studies have reported a lack of significant cellular activity for this compound, which is likely attributable to poor membrane permeability. nih.gov This highlights a common challenge in drug development, where potent in vitro activity does not always translate to efficacy in a cellular context. Future research may focus on improving the cell permeability of this compound or its derivatives to fully explore the therapeutic potential of SETD8 inhibition in disease models.
Mechanistic Elucidation of Ms2177 Action
Enzymatic Inhibition Profile of MS2177
This compound demonstrates significant inhibitory activity against SETD8, an enzyme crucial for monomethylation of histone H4 lysine (B10760008) 20 (H4K20me) and other non-histone targets. This inhibition profile underscores its potential as a chemical probe for studying SETD8's biological roles.
Determination of Half Maximal Inhibitory Concentration (IC50) in Biochemical Assays
In biochemical assays, this compound (also referred to as compound 2 in some studies) exhibits a half maximal inhibitory concentration (IC50) of 1.9 μM. This value was determined in a scintillation proximity assay, with a standard deviation (σ) of 1.05 μM over four replicates (n=4). uni.luwikipedia.orgwikipedia.org This IC50 value signifies the concentration at which this compound achieves 50% inhibition of SETD8 enzymatic activity.
| Compound | Target Enzyme | Assay Type | IC50 (μM) | Standard Deviation (σ) | Number of Replicates (n) |
|---|---|---|---|---|---|
| This compound | SETD8 | Scintillation Proximity Assay | 1.9 | 1.05 | 4 |
Substrate-Competitive Inhibition Mechanism
The mechanism of action of this compound against SETD8 has been elucidated as substrate-competitive. uni.luwikipedia.orgcenmed.comguidetopharmacology.org This means that this compound directly competes with the natural substrate of SETD8, the H4 peptide, for binding to the enzyme's active site. Importantly, this compound does not compete with S-5′-adenosyl-L-methionine (SAM), the cofactor required for methyl transfer, indicating a distinct binding site from that of the cofactor. uni.luwikipedia.orgcenmed.comguidetopharmacology.org This competitive inhibition mechanism with the H4 peptide is consistent with that observed for UNC0379, a precursor inhibitor of SETD8. uni.luwikipedia.orgguidetopharmacology.org
Binding Thermodynamics and Kinetics to SETD8
The interaction between this compound and SETD8 has been characterized through biophysical techniques, providing insights into the thermodynamics and kinetics of their binding.
Isothermal Titration Calorimetry (ITC) Analysis of Binding Affinity (KD)
Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to directly measure the heat changes associated with molecular interactions, thereby determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govfluoroprobe.comcgl.org.cncenmed.com ITC analysis confirmed the direct binding of this compound to SETD8, revealing a dissociation constant (KD) of 1.3 μM. uni.luwikipedia.orgguidetopharmacology.org This KD value signifies a strong binding affinity, notably improved compared to UNC0379, which exhibited a KD of 18 μM. uni.luwikipedia.orgguidetopharmacology.org The close correlation between the KD value and the biochemical IC50 further validates the potency of this compound as a SETD8 inhibitor. uni.lu
| Compound | Target Enzyme | Method | KD (μM) |
|---|---|---|---|
| This compound | SETD8 | Isothermal Titration Calorimetry (ITC) | 1.3 |
| UNC0379 | SETD8 | Isothermal Titration Calorimetry (ITC) | 18 |
Enthalpy-Driven Binding Interactions
Further thermodynamic analysis by ITC indicated that the binding of this compound to SETD8 is primarily enthalpy-driven. uni.lu Enthalpy-driven binding suggests that the interaction is favored by the formation of strong intermolecular bonds, such as hydrogen bonds and van der Waals forces, between this compound and the SETD8 enzyme. nih.govcgl.org.cn This thermodynamic signature provides a deeper understanding of the molecular forces governing the inhibitor-enzyme complex formation.
Structural Basis of SETD8-MS2177 Interactions
The atomic-level understanding of this compound's interaction with SETD8 was significantly advanced by the determination of the cocrystal structure of SETD8 in complex with this compound (Protein Data Bank ID: 5T5G). wikipedia.orgguidetopharmacology.orgcenmed.comacsmedchem.org This landmark structure was the first crystal structure of SETD8 bound to a small-molecule inhibitor, offering crucial insights into the precise binding mode. wikipedia.orgguidetopharmacology.org
The cocrystal structure revealed key interactions between this compound and the SETD8 active site. It highlighted that the quinazoline (B50416) core of this compound, a scaffold shared with other inhibitors of lysine methyltransferases like G9a and GLP, likely occupies the lysine-binding channel of SETD8. uni.lu Furthermore, the structure conspicuously showed a cysteine residue, C311, positioned in close proximity to the inhibitor binding site. wikipedia.orgwikipedia.orgcenmed.comguidetopharmacology.org This structural observation was pivotal for the rational design and subsequent development of covalent SETD8 inhibitors, such as MS453, which exploit the reactivity of C311 for irreversible binding. wikipedia.orgcenmed.comguidetopharmacology.org The detailed structural information provides a foundation for future rational design efforts aimed at developing even more potent and selective SETD8 inhibitors.
Co-crystallization and X-ray Diffraction Analysis of the Complex
To elucidate the precise molecular interactions underpinning this compound's inhibitory action, a co-crystal structure of this compound in complex with SETD8 was successfully determined rcsb.org. This structural analysis, performed using X-ray diffraction, yielded a resolution of 2.10 Å (PDB ID: 5T5G) rcsb.org. This achievement marked a significant milestone as it represented the first crystal structure of SETD8 in complex with a small-molecule inhibitor rcsb.org. Such high-resolution structural data are instrumental in providing an atomic-level perspective on protein-ligand interactions, which is critical for rational drug design cenmed.comfishersci.pt.
The co-crystallization process involves growing protein crystals in the presence of the ligand, allowing the resulting X-ray structure to reveal the exact manner in which the molecule interacts with its protein target fishersci.pt. In the case of this compound and SETD8, this technique provided crucial insights into the binding mode and conformational changes induced upon inhibitor binding nih.gov.
Identification of Key Intermolecular Contact Points
The X-ray crystal structure of this compound bound to SETD8 revealed important details about the intermolecular contact points between the inhibitor and the enzyme nih.gov. Although this compound was determined to be substrate-competitive through mechanism of action studies, the crystal structure suggested that it might act as a bisubstrate inhibitor, interacting with the substrate binding site while its ethylamino side chain extends towards the cofactor binding site nih.gov.
A notable finding from the structural analysis was the observation of conformational adjustments within the SETD8 enzyme upon this compound binding. Specifically, two tyrosine residues, Y375 and Y314, undergo reorientation to form a hydrophobic pocket nih.gov. This newly formed hydrophobic pocket is then occupied by the 2-pyrrolidine group of this compound, highlighting a key interaction point nih.gov. Furthermore, the disordered 4-(pentylpyrrolidine) group of this compound was observed to be in close proximity to the Cysteine 311 (C311) residue on the protein's surface nih.gov.
Role of Cysteine Residue Modification in Binding
The proximity of Cysteine 311 (C311) to the this compound binding site, as revealed by the co-crystal structure, proved to be a pivotal discovery nih.govrcsb.org. While this compound itself is a non-covalent inhibitor, the accessibility of C311 presented a unique opportunity for the rational design of covalent inhibitors targeting SETD8 nih.govrcsb.org.
Leveraging this structural insight, the compound MS453 was subsequently designed as a targeted covalent inhibitor (TCI) for SETD8 nih.govrsc.orgrcsb.org. MS453 specifically modifies C311, and its selectivity for SETD8 is attributed to this precise covalent interaction with a cysteine residue that is largely absent in the active sites of most other histone methyltransferases (HMTs) nih.govrsc.org. This demonstrates how the mechanistic understanding derived from this compound's non-covalent binding, particularly the identification of an exploitable cysteine residue, directly informed the development of a more potent and selective covalent inhibitor.
Preclinical Biological Evaluation of Ms2177
In Vitro Assays of SETD8 Inhibition
The initial evaluation of MS2177's inhibitory activity against SETD8 was conducted through in vitro biochemical assays. These assays are crucial for determining the compound's direct effect on the enzyme's catalytic activity in a controlled environment.
A key method employed for assessing the methyltransferase activity of SETD8 and its inhibition by compounds like this compound is the Scintillation Proximity Assay (SPA). nih.govj-ram.org This homogeneous assay is designed to measure the transfer of a methyl group from a radiolabeled S-adenosyl-L-methionine (SAM) cofactor to a histone substrate, typically a peptide containing H4K20. nih.govnih.govj-ram.org
In the SPA, the SETD8 enzyme, the radiolabeled SAM, and the histone substrate are incubated in the presence or absence of the test compound (this compound). If the enzyme is active, it transfers the radiolabeled methyl group to the substrate. The substrate, often biotinylated, is then captured on streptavidin-coated SPA beads. When the radiolabel is in close proximity to the scintillant within the bead, it emits light, which is detected. Inhibitors like this compound reduce this signal by preventing the methyl transfer. j-ram.org
Using a scintillation proximity assay, this compound demonstrated an in vitro IC₅₀ of 1.9 μM (σ = 1.05 μM, n = 4) against SETD8. nih.gov This indicates that this compound effectively inhibits SETD8's methyltransferase activity in a concentration-dependent manner. Further confirmation of this compound's binding to SETD8 was provided by isothermal titration calorimetry (ITC), revealing a KD of 1.3 μM, which is consistent with its potency observed in the biochemical assay. nih.gov The crystal structure of SETD8 in complex with this compound (PDB ID 5T5G) has been resolved, providing atomic-level insights into its binding mode and revealing a reactive cysteine residue (C311) near the inhibitor binding site. acsmedchem.orgrcsb.org
Table 1: In Vitro Biochemical Activity of this compound against SETD8
| Assay Type | Target | Result (IC₅₀ / KD) | Notes | Source |
| Scintillation Proximity Assay | SETD8 | 1.9 μM (IC₅₀) | σ = 1.05 μM, n = 4 | nih.gov |
| Isothermal Titration Calorimetry | SETD8 | 1.3 μM (KD) | Confirms binding, enthalpy-driven | nih.gov |
Cellular Activity Studies
Beyond in vitro biochemical inhibition, the cellular activity of this compound is critical to understand its efficacy in a more physiologically relevant context. These studies evaluate the compound's ability to penetrate cell membranes, engage its target within the cellular environment, and modulate downstream biological pathways.
SETD8 is uniquely responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1). nih.govactivemotif.comresearchgate.net Therefore, a direct measure of SETD8 inhibition in cells is the reduction of H4K20me1 levels. Studies using cell lines such as HeLa cells have been instrumental in this evaluation. researchgate.netnih.govbabraham.ac.uk
H4K20 monomethylation levels fluctuate during the cell cycle, with low levels in G1 and increasing during late S phase and G2, reaching a maximum from prometaphase to anaphase. nih.gov The inhibition of SETD8 by compounds like this compound leads to a decrease in H4K20me1. researchgate.net This reduction can be quantified using techniques such as Western blotting or immunofluorescence, which allow for the detection and measurement of specific histone modifications. researchgate.netnih.gov For instance, a dose-response effect in inhibiting de novo H4K20 methylation has been observed with SETD8 inhibitors in cellular contexts. biorxiv.orgresearchgate.net
Table 2: Impact of SETD8 Inhibition on H4K20 Monomethylation in Cells
| Cell Line | Histone Modification | Effect of SETD8 Inhibition | Key Observation | Source |
| HeLa | H4K20me1 | Decreased levels | Dose-response inhibition of de novo methylation | biorxiv.orgresearchgate.net |
| HEK 293 | H4K20me1 | Global loss | Observed with shRNA-mediated SETD8 elimination | nih.gov |
For a compound to be effective in cellular assays and, subsequently, in vivo, it must efficiently cross the cell membrane to reach its intracellular target. Membrane permeability is a critical determinant of cellular efficacy. mdpi.combristol.ac.uk Compounds with poor membrane permeability may exhibit high potency in biochemical assays but fail to show significant activity in cell-based studies due to insufficient intracellular concentration. nih.gov
In addition to passive diffusion across the membrane, active transport mechanisms, particularly efflux pumps, can significantly influence intracellular drug accumulation. mdpi.combristol.ac.ukplos.org Efflux pumps are membrane proteins that actively expel compounds from the cell, thereby reducing their intracellular concentration and contributing to intrinsic drug resistance. mdpi.combristol.ac.ukplos.orgnih.gov While specific data on this compound's membrane permeability and efflux mechanisms are not explicitly detailed in the provided search results, the general principles highlight that such factors are crucial considerations in preclinical evaluation. For example, some compounds with good cellular permeability can still show modest activity due to poor metabolic stability, limiting their in vivo studies. nih.govrsc.org Conversely, improvements in chemical structure can lead to enhanced in vivo pharmacokinetic properties. nih.govrsc.org
Cellular target engagement studies confirm that a compound binds to its intended target within the complex cellular environment and at the site of action. pelagobio.compelagobio.comcatapult.org.ukrevvity.co.jp This is a crucial step in validating the mechanism of action and ensuring that observed cellular effects are indeed due to the compound's interaction with SETD8. pelagobio.compelagobio.comcatapult.org.uk
Techniques like the Cellular Thermal Shift Assay (CETSA) are commonly used for direct measurement of target engagement in intact cells. CETSA measures the thermal stabilization of a protein upon ligand binding, providing biologically relevant potency data. pelagobio.comrevvity.co.jpmdpi.com This method can be applied to various cell lines, animal tissues, and human primary cells. pelagobio.com
Beyond direct target engagement, investigations also focus on pathway modulation, which involves identifying and measuring proximal markers downstream of the target that report on the modulation of the disease pathway. pelagobio.compelagobio.comcatapult.org.uk For SETD8 inhibitors like this compound, modulating H4K20 monomethylation is a direct pathway effect. SETD8 inhibition has been shown to induce p53 expression and impact nucleoli, which was confirmed by fluorescent and electron microscopy. biorxiv.org Furthermore, SETD8 inhibition can lead to nucleolar stress and impaired ribosome biogenesis, indicating an on-target effect. biorxiv.org The toxicity of SETD8 inhibitors has also been correlated with MYC or mTOR activity, which are key regulators of ribosome biogenesis. biorxiv.org These findings collectively provide insights into the mechanistic action of SETD8 inhibitors and their impact on cellular processes. biorxiv.orgpelagobio.com
Preclinical In Vivo Models for Target Validation (Non-Human)
Preclinical in vivo models, typically non-human, are essential for validating drug targets and assessing the efficacy of compounds in a living system before human clinical trials. These models allow for the study of pharmacokinetics, pharmacodynamics, and therapeutic effects in a more complex biological context, including the interaction of the compound with various tissues and organs. nih.govrsc.orgacs.org
While the provided search results mention the importance of in vivo studies for SETD8 inhibitors in general, and that some SETD8 inhibitors have shown efficacy in preclinical xenograft models for certain cancers (e.g., neuroblastoma), specific detailed in vivo data for this compound itself are not extensively provided. nih.govresearchgate.netacs.orgfrontiersin.org However, the general context suggests that successful in vivo studies for other SETD8 inhibitors have demonstrated tumor growth reduction and reduction of histone marks. nih.govrsc.orgacs.org The development of non-human primate models is considered essential as they more closely approximate human biology than murine models, offering better translational insights. biorxiv.org
Table 3: General Preclinical In Vivo Findings for SETD8 Inhibitors (Illustrative)
| Target | Disease Model (Non-Human) | Observed Effect | Source (General for SETD8 inhibitors) |
| SETD8 | Neuroblastoma xenografts | Inhibition of proliferation, improved prognosis | researchgate.netacs.org |
| SETD8 | Multiple Myeloma | Overcame melphalan (B128) resistance | frontiersin.org |
| SETD8 | Cancer (general) | Tumor growth reduction, reduction of histone marks | nih.govrsc.orgacs.org |
Application of this compound as a Chemical Probe in Disease Models
Although direct cellular and in vivo data for this compound itself are limited in published literature, its structural information and potent in vitro activity have positioned it as a critical chemical probe for understanding SETD8 biology biorxiv.org. The insights gained from this compound have significantly contributed to the broader understanding of SETD8 inhibition as a therapeutic strategy in various disease models.
The inhibition of SETD8, often explored through compounds like UNC0379, has shown promise in several preclinical disease models:
Neuroblastoma (NB): SETD8 has been identified as a druggable target in high-risk neuroblastoma. Both genetic ablation and pharmacological inhibition of SETD8 (using UNC0379) have been shown to impair tumor growth and significantly prolong the survival of mice in preclinical xenograft models. This effect is mediated by the rescue of p53 tumor suppressor function, as SETD8 inhibition leads to a decrease in p53K382me1 and subsequent activation of the canonical p53 pathway mdpi.comnih.govgenechem.com.cn.
Endometrial Cancer: Elevated expression of SETD8 has been observed in endometrial cancer tissues. Preclinical in vitro studies have demonstrated that suppressing SETD8, either through siRNA or a selective inhibitor like UNC0379, attenuates cell proliferation and promotes apoptosis in endometrial cancer cells. Furthermore, combination treatment with UNC0379 and conventional chemotherapeutic agents such as doxorubicin (B1662922) or cisplatin (B142131) has shown additive inhibitory effects on cell proliferation mdpi.com.
Inflammatory Bowel Disease (IBD): Research suggests a complex role for SETD8 in inflammatory processes. In IBD patients and relevant in vitro and in vivo models, SETD8 expression was found to be downregulated. Interestingly, knockdown of SETD8 in lipopolysaccharide-activated RAW264.7 cells led to a significant increase in the mRNA expression of various inflammatory cytokines, including inducible nitric oxide synthase, cyclooxygenase-2, TNF-α, IL-6, IL-1β, and MCP-1. Conversely, pharmacological inhibition of SETD8 with UNC0379 exacerbated the progression of dextran (B179266) sodium sulfate-induced murine colitis, indicating that SETD8 may play a role in restraining inflammatory responses in colitis nih.gov.
Assessment of Biological Effects in relevant Preclinical Systems
The biological effects observed in preclinical systems are primarily linked to the functional consequences of SETD8 inhibition. SETD8 is the sole methyltransferase known to monomethylate lysine 20 of histone H4 (H4K20me1), a modification implicated in various cellular processes, including DNA replication, DNA damage response, transcription modulation, and cell cycle regulation nih.govnih.gov. Beyond histones, SETD8 also monomethylates non-histone substrates such as proliferating cell nuclear antigen (PCNA) and p53 nih.govnih.gov.
In cancer models, the inhibition of SETD8 has been associated with:
P53 Activation: SETD8 inhibition can activate the p53 pathway by decreasing p53K382me1, which otherwise suppresses p53-mediated transcriptional activation nih.govnih.gov. This activation contributes to the observed anti-proliferative and pro-apoptotic effects in certain cancer cell lines mdpi.comnih.gov.
Nucleolar Stress and Ribosome Biogenesis: Recent findings suggest that SETD8 inhibitors induce nucleolar stress and impair ribosome biogenesis. The toxicity of these inhibitors appears to be modulated by pathways affecting nucleolar activity and ribosome biogenesis rates, such as those involving MYC or mTOR researchgate.net. This indicates a novel mechanism of action for SETD8 inhibitors in cancer cells beyond direct p53 activation.
Impact on DNA Replication and Repair: H4K20 monomethylation by SETD8 is crucial for the recruitment of 53BP1 to DNA double-strand breaks, highlighting its role in genome integrity nih.gov. Inhibition of SETD8 can affect PCNA levels, which are essential for DNA replication and repair nih.gov.
The preclinical data on SETD8 inhibition, largely informed by studies using compounds like UNC0379 (a precursor to this compound), underscore the potential of targeting this enzyme for therapeutic intervention in various diseases, particularly cancers where SETD8 is overexpressed or its activity is dysregulated mdpi.comnih.govresearchgate.netnih.gov. However, the specific cellular and in vivo biological effects directly attributable to this compound itself require further detailed investigation.
Synthetic Methodologies and Chemical Modification Strategies for Ms2177 and Analogs
Synthetic Routes and Reaction Pathways for MS2177 Preparation
The synthesis of this compound and its analogs is centered around the construction and subsequent functionalization of a 2,4-diaminoquinazoline core.
Condensation Reactions in Core Structure Formation
The foundational 2,4-diaminoquinazoline scaffold of this compound and its precursors is synthesized through a series of condensation and cyclization reactions. A common approach involves the use of 2-aminobenzonitriles as starting materials. One efficient method involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system to yield N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Another synthetic route utilizes 3-cyano-4-fluorobenzoic acid or similar precursors, which undergo acylation and ring-closure reactions to form the quinazoline (B50416) ring system. sioc-journal.cn These methods provide a versatile platform for accessing the core structure required for the synthesis of this compound. For instance, analogs can be synthesized from commercially available 2,4-dichloro-6,7-dimethoxyquinazoline by sequential displacement of the chloro groups with corresponding amines. nih.gov
Functional Group Modifications for Analog Generation
The generation of this compound and its analogs from the quinazoline core involves targeted functional group modifications. This compound itself was developed from a precursor, UNC0379, which features a 2,4-diamino-6,7-dimethoxyquinazoline core. The key modification leading to this compound was the introduction of an aminoethyl group at the 7-position of the quinazoline ring. This modification was inspired by the binding mode of inhibitors of other lysine (B10760008) methyltransferases, G9a and GLP, where an alkylamino group occupies the lysine-binding channel. This strategic addition of the aminoethyl group significantly improved the potency for SETD8. nih.gov
Further modifications to the this compound scaffold have been explored to probe the structure-activity relationship. These include alterations to the substituents at the 2- and 4-positions, as well as extensive exploration of the 6- and 7-positions of the quinazoline ring. nih.gov For example, varying the length of the alkyl chain at the 4-position and modifying the terminal cyclic amino group have been shown to impact inhibitor potency. nih.gov These modifications are crucial for developing a comprehensive understanding of the chemical space around the this compound scaffold and for identifying new analogs with improved properties.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic modification of the this compound structure has allowed for detailed SAR studies, providing insights into the molecular determinants of potency and selectivity.
Impact of Substituent Modifications on Potency and Selectivity
SAR studies on the 2,4-diaminoquinazoline series of SETD8 inhibitors have revealed several key trends. The nature of the substituent at the 4-position of the quinazoline ring is critical for activity. A 5-carbon linker between the quinazoline core and a terminal amine appears to be optimal for potency. nih.gov Shortening or lengthening this linker generally leads to a decrease in inhibitory activity. nih.gov
| Compound | R2 Substituent | R4 Substituent | SETD8 IC50 (µM) |
| UNC0379 | Pyrrolidin-1-yl | 5-(pyrrolidin-1-yl)pentyl | 1.8 |
| This compound | Pyrrolidin-1-yl | 5-(pyrrolidin-1-yl)pentyl | 1.9 |
| Analog 1 | Pyrrolidin-1-yl | 6-(pyrrolidin-1-yl)hexyl | >25 |
| Analog 2 | Dimethylamino | 5-(dimethylamino)pentyl | 2.3 |
| Analog 3 | Piperidin-1-yl | 5-(piperidin-1-yl)pentyl | 1.7 |
This table is generated based on data presented in the referenced literature for illustrative purposes.
Rational Design of Covalent Inhibitors (e.g., MS453) Based on this compound Scaffold
The co-crystal structure of this compound in complex with SETD8 provided a critical breakthrough for the rational design of more potent and targeted inhibitors. The structure revealed a cysteine residue (Cys311) in close proximity to the inhibitor binding site. This observation led to the strategic design of a covalent inhibitor, MS453.
MS453 was developed by installing an electrophilic acrylamide group onto the this compound scaffold. This "warhead" was designed to form a covalent bond with the thiol group of the nearby cysteine residue, leading to irreversible inhibition. This covalent modification results in a time-dependent increase in inhibitory potency. The design of MS453 exemplifies a structure-based approach to drug design, where detailed knowledge of the protein-ligand interaction is leveraged to create inhibitors with a specific and durable mechanism of action.
Approaches to Optimize Pharmacological Properties for Research Applications
While this compound and its early analogs demonstrated good biochemical potency, their utility as research tools can be limited by suboptimal pharmacological properties such as poor cell permeability and metabolic instability. Several strategies can be employed to address these limitations.
One common approach is to modify the physicochemical properties of the molecule to enhance its "drug-likeness." This can involve altering lipophilicity and polarity by introducing or modifying functional groups. For instance, the introduction of polar groups can improve solubility, while fine-tuning lipophilicity can enhance membrane permeability.
Another strategy involves the use of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to overcome issues such as poor absorption or to target specific tissues.
Strategies to Enhance Membrane Permeability
Hydrogen bonding capacity is another crucial factor. A lower number of hydrogen bond donors and acceptors generally correlates with improved membrane permeability. For sulfonamide-containing compounds, the sulfonamide group itself can participate in hydrogen bonding. Chemical modifications to mask or reduce this hydrogen bonding potential can be beneficial.
The following table illustrates hypothetical modifications to a parent adamantane sulfonamide structure and the predicted impact on its physicochemical properties relevant to membrane permeability.
| Compound ID | Modification from Parent Structure | Predicted LogP | Predicted Polar Surface Area (PSA) (Ų) | Predicted Membrane Permeability |
| This compound-Parent | Unsubstituted benzenesulfonamide | 3.5 | 65.0 | Moderate |
| Analog A | Addition of a methyl group to the aromatic ring | 4.0 | 65.0 | Moderate-High |
| Analog B | Replacement of sulfonamide NH with N-CH₃ | 3.8 | 55.0 | High |
| Analog C | Introduction of a fluorine atom to the aromatic ring | 3.7 | 65.0 | Moderate |
| Analog D | Replacement of the phenyl ring with a pyridine ring | 3.0 | 78.0 | Low-Moderate |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.
Reduction of Efflux Ratio in Research Compounds
Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that can actively transport drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect. A high efflux ratio, which is the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability in cell-based assays like the Caco-2 model, is indicative of a compound being a substrate for such efflux pumps. For adamantane sulfonamide analogs, several strategies can be explored to reduce the efflux ratio.
One common approach is to alter the molecule's structure to reduce its recognition by and affinity for efflux transporters. This can be achieved by modifying the size, shape, and distribution of functional groups. For instance, the introduction of steric hindrance near the recognition sites for P-gp can disrupt the binding of the compound to the transporter.
Another strategy involves modulating the compound's charge and hydrogen bonding characteristics. P-gp substrates are often amphipathic molecules with specific hydrogen bonding patterns. By strategically modifying or removing hydrogen bond donors and acceptors, it is possible to decrease a compound's susceptibility to efflux.
The following table presents a hypothetical series of this compound analogs and the potential impact of specific modifications on their efflux ratio as determined in a Caco-2 cell model.
| Compound ID | Modification from Parent Structure | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Calculated Efflux Ratio (B→A / A→B) |
| This compound-Parent | Unsubstituted benzenesulfonamide | 2.0 | 10.0 | 5.0 |
| Analog E | Addition of a bulky t-butyl group to the aromatic ring | 1.8 | 5.4 | 3.0 |
| Analog F | N-methylation of the sulfonamide | 3.5 | 4.2 | 1.2 |
| Analog G | Introduction of a hydroxyl group to the adamantane cage | 1.5 | 8.0 | 5.3 |
| Analog H | Replacement of the sulfonamide with an amide linker | 2.5 | 3.0 | 1.2 |
Note: The data in this table is for illustrative purposes to demonstrate the impact of chemical modifications on efflux ratio and is not based on experimentally determined values for a specific compound series.
Compound Names
| Abbreviation/Code Name | Chemical Name |
| This compound | (Hypothetical) N-(adamantan-2-yl)benzenesulfonamide |
| P-gp | P-glycoprotein |
Advanced Analytical and Structural Characterization Techniques in Ms2177 Research
Spectroscopic Methods for Compound Validation and Purity Assessment
No spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), for MS2177 are available in the public domain. These techniques are fundamental for confirming the chemical structure and assessing the purity of a novel compound.
Crystallography and Structural Biology for Protein-Ligand Complex Determination
There are no published X-ray crystallography or other structural biology studies involving this compound. Such studies would be crucial for understanding how the compound interacts with its biological target at an atomic level.
Computational Approaches in Drug Design and Molecular Dynamics Simulations
No computational studies, including molecular modeling or molecular dynamics simulations, have been reported for this compound. These methods are often used to predict binding modes and understand the dynamic behavior of a compound with its target.
Information regarding molecular modeling to predict the interactions of this compound is not available.
Biophysical Techniques for Binding and Conformational Analysis
No biophysical data detailing the binding affinity, thermodynamics, or conformational changes associated with this compound are present in the literature.
There are no published Isothermal Titration Calorimetry (ITC) results for this compound. ITC is a key technique for directly measuring the thermodynamic parameters of binding interactions.
No data from other biophysical assays, such as Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF), could be found for this compound.
Compound Names Mentioned
Future Research Directions and Broader Therapeutic Implications of Setd8 Inhibition
Development of Next-Generation SETD8 Chemical Probes
The discovery of early SETD8 inhibitors, such as UNC0379 and its derivative MS2177, has paved the way for more sophisticated chemical probes with improved potency, selectivity, and drug-like properties. researchgate.netacs.org Future development will likely focus on several key strategies:
Structure-Based Drug Design: The availability of co-crystal structures, such as this compound bound to SETD8, provides a detailed map of the inhibitor binding pocket. researchgate.net This structural information is invaluable for designing new molecules with optimized interactions, leading to enhanced affinity and selectivity. Researchers can leverage this to develop inhibitors that exploit unique features of the SETD8 active site, minimizing off-target effects against other closely related lysine (B10760008) methyltransferases (KMTs).
Exploring Different Inhibition Modalities: While UNC0379 is a substrate-competitive inhibitor, future probes could explore other mechanisms. acs.org For instance, allosteric inhibitors, which bind to a site other than the active site to modulate enzyme activity, could offer a new avenue for achieving high selectivity. nih.gov The identification of a domain used by SETD8 to bind and methylate the nucleosome could open the way to design a new generation of such allosteric inhibitors. nih.gov Covalent inhibitors, which form a permanent bond with the target enzyme, represent another strategy to achieve prolonged and potent inhibition.
Improving Pharmacological Properties: A significant challenge in developing KMT inhibitors is achieving good cell permeability and metabolic stability. nih.gov Future medicinal chemistry efforts will aim to optimize the physicochemical properties of lead compounds to ensure they can effectively reach their target within a cellular and, ultimately, an in vivo context. Overcoming issues like high efflux ratios, which can limit intracellular concentration, is a key focus for translating potent biochemical inhibitors into effective cellular probes and therapeutic agents. nih.gov
| Compound | Inhibition Mechanism | Key Features | Reference |
| UNC0379 | Substrate-competitive | First selective, substrate-competitive small-molecule inhibitor of SETD8. | acs.org |
| This compound | Substrate-competitive | Derivative of UNC0379; co-crystal structure with SETD8 published. | researchgate.net |
| (R)-PFI-2 | G9a/GLP inhibitor | Quinazoline (B50416) core also found in some SETD8 inhibitors. | nih.gov |
| Nahuoic Acid A | Cofactor-competitive | A marine natural product and the first known selective SETD8 inhibitor. | acs.org |
Exploration of SETD8 Inhibition in Diverse Disease Contexts Beyond Initial Findings
Initial research has strongly linked SETD8 overexpression to various cancers, including bladder, lung, pancreatic, and breast cancer, as well as medulloblastoma and neuroblastoma. nih.govnih.gov SETD8 promotes tumorigenesis through several mechanisms, such as stabilizing the DNA replication factor PCNA, regulating the tumor suppressor p53, and promoting epithelial-mesenchymal transition (EMT) through its interaction with TWIST. nih.govnih.gov Future research is expanding the scope of SETD8's role in pathology:
Cancer Metastasis and Chemoresistance: SETD8's role in EMT suggests that its inhibition could be particularly effective in preventing cancer metastasis. nih.govresearchgate.net Furthermore, dysregulation of KMTs like SETD8 has been linked to chemoresistance. mdpi.com Investigating the potential of SETD8 inhibitors to sensitize tumors to existing chemotherapies or targeted agents is a promising area of research. Combination therapies involving SETD8 inhibitors could overcome drug resistance and improve patient outcomes. nih.gov
Neurodevelopmental Disorders: Emerging evidence suggests that KMTs, including KMT5A (SETD8), are associated with neurodevelopmental disorders. embopress.org SETD8 is crucial for the reactivation of neural stem cells from quiescence. embopress.org Loss of SETD8 function can delay this process, impacting brain development. embopress.org This opens up the possibility of exploring the therapeutic modulation of SETD8 activity in specific neurodevelopmental contexts, although this would require a nuanced approach to either inhibit or activate the enzyme depending on the specific pathology.
Ribosome Biogenesis and Nucleolar Stress: Recent studies have uncovered a novel link between SETD8 inhibition and nucleolar stress. researchgate.netscilifelab.se SETD8 inhibitors were found to have a significant impact on the nucleolus, impairing ribosome biogenesis. researchgate.netscilifelab.se This effect appears to be particularly toxic to cancer cells with high rates of ribosome production, often driven by oncogenes like MYC. researchgate.netscilifelab.se This finding not only provides a new mechanistic understanding of how SETD8 inhibitors work but also suggests that tumors with high MYC or mTOR activity could be particularly sensitive to this therapeutic strategy. scilifelab.senih.gov
| Disease Context | Role of SETD8 | Therapeutic Rationale for Inhibition |
| Various Cancers | Overexpressed; promotes cell proliferation, DNA replication (via PCNA), and EMT (via TWIST). nih.gov | Induce cell cycle arrest, suppress tumor growth, and prevent metastasis. nih.govnih.gov |
| MYC-Driven Cancers | Supports high rates of ribosome biogenesis required by rapidly proliferating cells. | Induce nucleolar stress and impair ribosome biogenesis, leading to cell death. researchgate.netscilifelab.se |
| Chemoresistance | Contributes to pathways that allow cancer cells to evade treatment. mdpi.com | Resensitize tumors to conventional chemotherapy or targeted therapies. mdpi.com |
| Neurodevelopmental Disorders | Regulates neural stem cell reactivation. embopress.org | Potential for modulation in disorders characterized by abnormal stem cell function (requires further study). embopress.org |
Integration of this compound-Derived Insights into Broader Epigenetic Modulator Research
The insights gained from developing specific inhibitors like this compound for SETD8 contribute significantly to the broader field of epigenetic drug discovery. Epigenetic modulators, including the "writers" (like KMTs), "erasers," and "readers" of histone modifications, are increasingly recognized as a promising class of drug targets. nih.govnih.gov
The development of potent and selective inhibitors for KMTs has been challenging due to the highly conserved S-adenosylmethionine (SAM) cofactor binding pocket across the enzyme family. nih.gov The success with substrate-competitive inhibitors like the UNC0379/MS2177 series demonstrates that targeting the more structurally diverse substrate-binding site is a viable and effective strategy for achieving selectivity. acs.orgmdpi.com This principle is now being applied to the design of inhibitors for other KMTs, accelerating the development of specific chemical probes for a wide range of epigenetic targets.
Furthermore, understanding the cellular consequences of inhibiting a single methyltransferase, such as the impact of SETD8 inhibition on nucleolar function, provides a blueprint for investigating other epigenetic regulators. researchgate.net It highlights that the effects of these enzymes often extend beyond simple histone modification and transcriptional control, influencing fundamental cellular processes like protein synthesis. nih.gov This encourages a more holistic approach in the study of other KMTs and epigenetic modulators.
Innovations in Preclinical Research Methodologies for KMT Inhibitors
The pursuit of KMT inhibitors, including those targeting SETD8, has spurred innovation in preclinical research methodologies. The development of robust and sensitive assays is critical for identifying and characterizing new inhibitors.
High-Throughput Screening (HTS): The initial discovery of many KMT inhibitors relies on HTS campaigns. Innovations in assay technology, such as the Scintillation Proximity Assay (SPA) used to identify early SETD8 inhibitors, allow for the rapid screening of large compound libraries. nih.gov Continuous refinement of these HTS platforms is essential for discovering novel chemical scaffolds.
Cellular Target Engagement Assays: A key challenge is to confirm that a compound that inhibits an enzyme in a test tube also engages the target inside a cell. Thermal shift assays, for example, can measure the stabilization of a target protein upon ligand binding in cell lysates or even intact cells, providing evidence of target engagement. scilifelab.se
CRISPR-Based Genetic Screens: Genome-wide CRISPR screens have become a powerful tool to identify genetic vulnerabilities and biomarkers of sensitivity to a drug. scilifelab.se As seen with SETD8 inhibitors, these screens can uncover unexpected cellular pathways (like ribosome biogenesis) that are critical for the drug's efficacy and can help identify patient populations most likely to respond to treatment. researchgate.netscilifelab.se
In Silico and Computational Approaches: Structure-based virtual screening and molecular dynamics simulations are increasingly used to predict how small molecules will bind to their targets. researchgate.net These computational methods can prioritize compounds for synthesis and testing, streamlining the drug discovery process and providing insights into the molecular basis of inhibitor binding and selectivity. researchgate.net
Q & A
Q. What advanced techniques are recommended to validate the binding mode of this compound with SETD8 beyond crystallography?
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, hydrogen-deuterium exchange mass spectrometry (HDX-MS) for conformational changes, and site-directed mutagenesis (e.g., C311A) to confirm critical interactions .
Ethical & Translational Considerations
Q. How can researchers balance the need for high-concentration this compound treatments with potential off-target effects in vivo?
Q. What ethical guidelines apply when using this compound in studies involving embryonic or sensitive cellular models?
- Adhere to institutional review protocols for stem cell or embryo research. Include rigorous controls (e.g., viability assays) and disclose limitations in replicating human developmental contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
